molecular formula C28H18N4O B15006291 (2Z)-1H-benzimidazol-2-yl[1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile

(2Z)-1H-benzimidazol-2-yl[1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile

Cat. No.: B15006291
M. Wt: 426.5 g/mol
InChI Key: BCNBFAHIMRHFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-1H-benzimidazol-2-yl[1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile is a complex organic compound that features a benzimidazole ring fused with an indole moiety and a naphthalene group

Preparation Methods

The synthesis of (2Z)-1H-benzimidazol-2-yl[1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Synthesis of the indole moiety: The Fischer indole synthesis is often employed, where phenylhydrazine reacts with a ketone or aldehyde.

    Coupling of the naphthalene group:

    Final assembly: The final step involves the coupling of the benzimidazole and indole moieties with the naphthalene group under specific reaction conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

(2Z)-1H-benzimidazol-2-yl[1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2Z)-1H-benzimidazol-2-yl[1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is investigated for its potential use in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2Z)-1H-benzimidazol-2-yl[1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(2Z)-1H-benzimidazol-2-yl[1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanenitrile can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C28H18N4O

Molecular Weight

426.5 g/mol

IUPAC Name

2-(benzimidazol-2-ylidene)-2-[2-hydroxy-1-(naphthalen-1-ylmethyl)indol-3-yl]acetonitrile

InChI

InChI=1S/C28H18N4O/c29-16-22(27-30-23-13-4-5-14-24(23)31-27)26-21-12-3-6-15-25(21)32(28(26)33)17-19-10-7-9-18-8-1-2-11-20(18)19/h1-15,33H,17H2

InChI Key

BCNBFAHIMRHFOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C(=C3O)C(=C5N=C6C=CC=CC6=N5)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.